molecular formula C18H14ClN3OS B15044115 (2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide

(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide

Cat. No.: B15044115
M. Wt: 355.8 g/mol
InChI Key: SCQMNQQJYIULTR-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLTHIOUREA is a synthetic organic compound that features a furan ring substituted with a chlorophenyl group, a thiourea moiety, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLTHIOUREA typically involves the condensation of 5-(4-chlorophenyl)furan-2-carbaldehyde with 1-phenylthiourea. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or isopropanol. The reaction mixture is heated to promote the formation of the imine linkage, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLTHIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLTHIOUREA involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. Additionally, it can interact with cellular pathways involved in signal transduction, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLTHIOUREA is unique due to its specific structural features, such as the presence of both a furan ring and a thiourea moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H14ClN3OS

Molecular Weight

355.8 g/mol

IUPAC Name

1-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C18H14ClN3OS/c19-14-8-6-13(7-9-14)17-11-10-16(23-17)12-20-22-18(24)21-15-4-2-1-3-5-15/h1-12H,(H2,21,22,24)/b20-12+

InChI Key

SCQMNQQJYIULTR-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.